molecular formula C18H21N3O3 B2828738 5-(4-benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1396784-49-8

5-(4-benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2828738
CAS No.: 1396784-49-8
M. Wt: 327.384
InChI Key: MFGSXGLKKVMXEU-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring fused with a piperidine moiety, which is further substituted with a benzyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common method starts with the preparation of the piperidine derivative, which is then coupled with a pyrimidine precursor. The key steps include:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions starting from commercially available starting materials. Benzylation of piperidine is achieved using benzyl chloride in the presence of a base such as sodium hydride.

    Coupling with Pyrimidine Precursor: The benzylpiperidine derivative is then reacted with a pyrimidine-2,4-dione derivative under conditions that facilitate the formation of the desired carbonyl linkage. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled to maximize the efficiency of each step.

    Purification Techniques: Techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-(4-benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Benzylpiperidine-1-carbonyl)-3-methylpyrimidine-2,4(1H,3H)-dione: shares similarities with other pyrimidine and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new compounds with enhanced properties.

Properties

IUPAC Name

5-(4-benzylpiperidine-1-carbonyl)-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-16(22)15(12-19-18(20)24)17(23)21-9-7-14(8-10-21)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGSXGLKKVMXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CNC1=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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